molecular formula C26H39N3O5 B070599 Z-Leu-leu-4,5-dehydro-leu-aldehyde CAS No. 181139-85-5

Z-Leu-leu-4,5-dehydro-leu-aldehyde

Cat. No.: B070599
CAS No.: 181139-85-5
M. Wt: 473.6 g/mol
InChI Key: ZXWQFMXXHLZICN-VABKMULXSA-N
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Description

Z-Leu-leu-4,5-dehydro-leu-aldehyde is a synthetic peptide compound with the chemical formula C26H39N3O5 and a molecular weight of 473.61 g/mol . It is primarily used in research settings, particularly in the fields of biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-leu-4,5-dehydro-leu-aldehyde involves the coupling of specific amino acids through peptide bond formation The process typically starts with the protection of the amino group of leucine using a carbobenzoxy (Z) groupThe final step involves the oxidation of the terminal amino group to form the aldehyde .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Z-Leu-leu-4,5-dehydro-leu-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Leu-leu-4,5-dehydro-leu-aldehyde is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Z-Leu-leu-4,5-dehydro-leu-aldehyde involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Leu-leu-4,5-dehydro-leu-aldehyde is unique due to the presence of the dehydro-leucine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable tool in research and development .

Properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,18-19,21-23H,1,12-14,16H2,2-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWQFMXXHLZICN-VABKMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=C)C)C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=C)C)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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